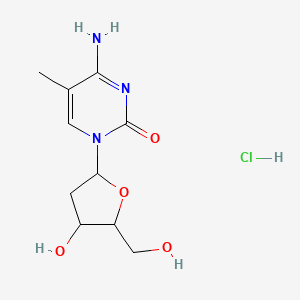
(S)-3-(3-(3-fluorophenyl)propanoyl)-4-isopropyloxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(3-(3-fluorophenyl)propanoyl)-4-isopropyloxazolidin-2-one is a chiral oxazolidinone derivative. Compounds of this class are often used in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-(3-fluorophenyl)propanoyl)-4-isopropyloxazolidin-2-one typically involves the following steps:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a Friedel-Crafts acylation reaction where a fluorobenzene derivative is reacted with a suitable acylating agent.
Chiral resolution: The final step involves the separation of the desired (S)-enantiomer from the racemic mixture using chiral chromatography or other resolution techniques.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Asymmetric Synthesis: Used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. The fluorophenyl group enhances binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-(3-(3-fluorophenyl)propanoyl)-4-isopropyloxazolidin-2-one: The enantiomer of the compound, with different biological activity.
3-(3-(3-chlorophenyl)propanoyl)-4-isopropyloxazolidin-2-one: A similar compound with a chlorine substituent instead of fluorine.
Uniqueness
Fluorine Substitution: The presence of a fluorine atom enhances the compound’s metabolic stability and binding affinity compared to its chlorine-substituted counterpart.
Chirality: The (S)-enantiomer may exhibit different pharmacokinetic and pharmacodynamic properties compared to the ®-enantiomer.
Eigenschaften
Molekularformel |
C15H18FNO3 |
|---|---|
Molekulargewicht |
279.31 g/mol |
IUPAC-Name |
(4S)-3-[3-(3-fluorophenyl)propanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H18FNO3/c1-10(2)13-9-20-15(19)17(13)14(18)7-6-11-4-3-5-12(16)8-11/h3-5,8,10,13H,6-7,9H2,1-2H3/t13-/m1/s1 |
InChI-Schlüssel |
UWAPRARVEYNNAG-CYBMUJFWSA-N |
Isomerische SMILES |
CC(C)[C@H]1COC(=O)N1C(=O)CCC2=CC(=CC=C2)F |
Kanonische SMILES |
CC(C)C1COC(=O)N1C(=O)CCC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12068763.png)
![2-[3-Acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-4-yl]acetic acid](/img/structure/B12068774.png)





![Benzene, 1,2,3,4,5-pentafluoro-6-[[6-(trimethoxysilyl)hexyl]oxy]-](/img/structure/B12068795.png)
![N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide](/img/structure/B12068799.png)




